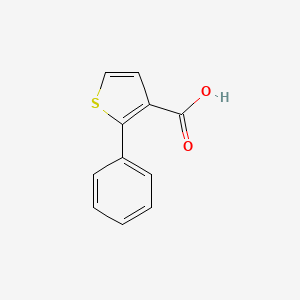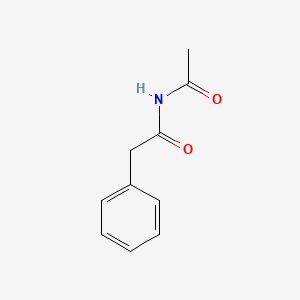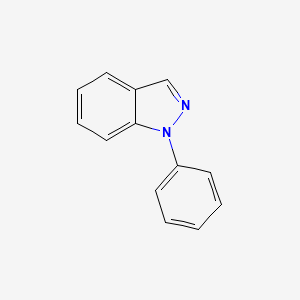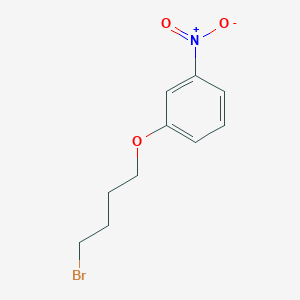
Hypoglycin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hypoglycin B is a naturally occurring organic compound found in the species Blighia sapida, commonly known as the ackee tree. It is particularly concentrated in the fruit of the plant, especially in the seeds. This compound is a dipeptide composed of glutamic acid and hypoglycin A. This compound is toxic if ingested and is one of the causative agents of Jamaican vomiting sickness .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of hypoglycin B involves the formation of a dipeptide bond between glutamic acid and hypoglycin A. The process typically requires the use of protecting groups to prevent unwanted reactions at the amino and carboxyl groups of the amino acids. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).
Industrial Production Methods: the compound can be extracted from the seeds of Blighia sapida using solvent extraction methods followed by purification techniques such as chromatography .
化学反应分析
Types of Reactions: Hypoglycin B undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze this compound to release hypoglycin A and glutamic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can oxidize this compound, leading to the formation of various oxidative products.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, depending on the reagents used.
Major Products Formed: The major products formed from these reactions include hypoglycin A, glutamic acid, and various oxidative derivatives .
科学研究应用
Hypoglycin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a model compound to study the reactivity of dipeptides and the effects of cyclopropane rings in organic molecules.
Biology: Researchers study this compound to understand its role in plant metabolism and its toxic effects on living organisms.
Medicine: this compound is studied for its role in Jamaican vomiting sickness and its potential effects on human metabolism.
作用机制
Hypoglycin B exerts its toxic effects by interfering with fatty acid metabolism. Once ingested, this compound is metabolized to methylenecyclopropylacetic acid (MCPA), which inhibits the enzyme acyl-CoA dehydrogenase. This inhibition prevents the oxidation of fatty acids, leading to a depletion of glucose and glycogen stores in the body. The resulting hypoglycemia can cause severe symptoms, including vomiting, seizures, and even death if left untreated .
相似化合物的比较
- Hypoglycin A
- Methylenecyclopropylglycine
- Methylenecyclopropylalanine
Hypoglycin B’s unique dipeptide structure and its specific metabolic pathway distinguish it from these related compounds.
属性
CAS 编号 |
502-37-4 |
|---|---|
分子式 |
C12H18N2O5 |
分子量 |
270.28 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-[(1R)-2-methylidenecyclopropyl]ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H18N2O5/c1-6-4-7(6)5-9(12(18)19)14-10(15)3-2-8(13)11(16)17/h7-9H,1-5,13H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8+,9+/m1/s1 |
InChI 键 |
UYDZYCPIQSRXKU-VGMNWLOBSA-N |
SMILES |
C=C1CC1CC(C(=O)O)NC(=O)CCC(C(=O)O)N |
手性 SMILES |
C=C1C[C@@H]1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
规范 SMILES |
C=C1CC1CC(C(=O)O)NC(=O)CCC(C(=O)O)N |
熔点 |
200-207°C |
物理描述 |
Solid |
序列 |
XX |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tricyclo[2.2.1.02,6]heptan-3-one](/img/structure/B1606349.png)







![2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1606365.png)




![1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B1606372.png)
